2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a synthetic compound that has gained significant attention in scientific research. The compound has been studied for its potential use in various applications, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or modulating the expression of specific genes. The compound may also interact with cell membranes and affect the function of ion channels and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound include its high cost and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, the development of novel synthesis methods and analogs of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone involves the reaction of 2-chloro-6-fluorophenyl ketone with 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been studied for its potential use in various scientific research applications. The compound has been investigated for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and anti-cancer agent. The compound has also been evaluated for its potential as a molecular probe for imaging and diagnostic purposes.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO2S/c16-12-2-1-3-13(17)11(12)10-14(19)18-6-4-15(5-7-18)20-8-9-21-15/h1-3H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCVBEAWUISKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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